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Compound of Interest

Compound Name: 4-Desmethoxy Omeprazole-d3

Cat. No.: B587879 Get Quote

An In-depth Technical Guide to 4-Desmethoxy
Omeprazole-d3
This technical guide provides a comprehensive overview of the chemical structure, properties,

and metabolic pathways associated with 4-Desmethoxy Omeprazole-d3. It is intended for

researchers, scientists, and drug development professionals working with stable isotope-

labeled compounds and proton pump inhibitors.

Chemical Structure and Properties
4-Desmethoxy Omeprazole-d3 is a deuterated analog of 4-Desmethoxy Omeprazole, which is

a metabolite of the widely used proton pump inhibitor, Omeprazole. The deuterium labeling is

located on the methoxy group of the benzimidazole ring.

Chemical Structure:

IUPAC Name: 2-[[(3,5-Dimethyl-2-pyridinyl)methyl]sulfinyl]-6-(methoxy-d3)-1H-benzimidazole

Synonyms: H 180/29-d3

The core structure consists of a benzimidazole ring and a pyridine ring, linked by a

methylsulfinyl group. The key feature of this isotopologue is the presence of three deuterium

atoms on the methoxy group attached to the benzimidazole moiety.
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Physicochemical Properties:

A summary of the key quantitative data for 4-Desmethoxy Omeprazole-d3 and its non-

deuterated counterpart is presented in the table below for easy comparison.

Property
4-Desmethoxy
Omeprazole-d3

4-Desmethoxy Omeprazole

Molecular Formula C₁₆H₁₄D₃N₃O₂S C₁₆H₁₇N₃O₂S[1]

Molecular Weight 318.41[2] 315.39[1]

CAS Number 1794759-05-9[3] 110374-16-8[1][3]

Appearance Neat Powder[1]

Storage Temperature -20°C -20°C (for 2 years)[1]

Metabolic Pathway and Mechanism of Action
4-Desmethoxy Omeprazole is an active metabolite of Omeprazole.[4][5] Omeprazole itself is a

prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active

form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine

residues on the H+/K+ ATPase (proton pump), irreversibly inhibiting its function and thus

reducing gastric acid secretion.

The metabolism of Omeprazole is primarily mediated by the cytochrome P450 enzyme system

in the liver, with CYP2C19 being the principal enzyme involved in its hydroxylation and

demethylation, and CYP3A4 contributing to the formation of omeprazole sulfone. Genetic

polymorphisms in CYP2C19 can significantly affect the metabolism and plasma concentrations

of Omeprazole and its metabolites.

The introduction of deuterium at the methoxy group in 4-Desmethoxy Omeprazole-d3 can

potentially alter its metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D)

bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of

metabolic cleavage at this position by CYP450 enzymes. This may result in a different

pharmacokinetic profile compared to the non-deuterated analog, potentially leading to

increased exposure or altered metabolite ratios.
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Below is a diagram illustrating the metabolic pathway of Omeprazole.

Omeprazole

5-HydroxyomeprazoleCYP2C19

5-O-DesmethylomeprazoleCYP2C19

Omeprazole SulfoneCYP3A4

4-Desmethoxy OmeprazoleMetabolism

Carboxyomeprazole

Click to download full resolution via product page

Metabolic pathway of Omeprazole.

Experimental Protocols
Proposed Synthesis of 4-Desmethoxy Omeprazole-d3
A detailed experimental protocol for the synthesis of 4-Desmethoxy Omeprazole-d3 is not

readily available in the public domain. However, a plausible synthetic route can be adapted

from the known synthesis of Omeprazole and its analogs. The key step would involve the

introduction of the deuterated methoxy group.

Workflow for Proposed Synthesis:
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Preparation of Deuterated Intermediate

Coupling and Oxidation

Starting Material
(e.g., 2-mercapto-6-hydroxy-1H-benzimidazole)

Deuteromethylation
(using CD3I or similar deuterated methylating agent)

Deuterated Benzimidazole Intermediate

Coupling Reaction

2-(Chloromethyl)-3,5-dimethylpyridine

4-Desmethoxy Omeprazole-d3 Sulfide

Oxidation
(e.g., with m-CPBA)

4-Desmethoxy Omeprazole-d3
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Proposed synthesis workflow.

Methodology:
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Deuteromethylation: The synthesis would likely start with a suitable benzimidazole precursor

containing a hydroxyl group at the 6-position. This precursor would then be subjected to a

deuteromethylation reaction using a deuterated methylating agent such as iodomethane-d3

(CD₃I) in the presence of a base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone or

DMF).

Coupling: The resulting deuterated benzimidazole intermediate would then be coupled with

2-(chloromethyl)-3,5-dimethylpyridine. This reaction is typically carried out in a suitable

solvent with a base.

Oxidation: The sulfide intermediate formed in the previous step would then be oxidized to the

corresponding sulfoxide, yielding 4-Desmethoxy Omeprazole-d3. A common oxidizing

agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Purification: The final product would be purified using standard techniques such as column

chromatography or recrystallization.

Analytical Methodology: HPLC-MS/MS
The analysis of 4-Desmethoxy Omeprazole-d3 in biological matrices can be achieved using a

sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The following is a general protocol that can be adapted and optimized.

Sample Preparation (Plasma):

Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g.,

acetonitrile containing an internal standard).

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000

rpm for 10 minutes.

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness

under a stream of nitrogen.

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:
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HPLC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid

in water) and an organic solvent (e.g., acetonitrile).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source operating in positive ion mode.

MRM Transitions:

4-Desmethoxy Omeprazole-d3: Precursor ion (m/z 319.1) → Product ion (e.g., m/z

198.1, corresponding to the benzimidazole moiety).

Internal Standard: Appropriate transition for the chosen internal standard.

Workflow for Analytical Method:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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